Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate
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Overview
Description
Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with chloro and fluoro groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate typically involves the esterification of 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Reduction: The major product is 4-(3-chloro-4-fluorophenyl)-3-fluorobenzyl alcohol.
Oxidation: The major product is 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-chloro-4-fluorophenyl)-3-chlorobenzoate
- Methyl 4-(3-chloro-4-fluorophenyl)-3-methylbenzoate
- Methyl 4-(3-chloro-4-fluorophenyl)-3-hydroxybenzoate
Uniqueness
Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c1-19-14(18)9-2-4-10(13(17)7-9)8-3-5-12(16)11(15)6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWFMIYDKMTOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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